6-Methyl Substituent on Benzothiazole: NAAA Inhibitory Activity Relative to Halogen and H Analogs
In a published NAAA inhibitor series with a closely related benzothiazole-piperazine scaffold, the compound bearing a 6-CH3 substituent (Compound 27) exhibited an hNAAA IC50 of 6.87 μM. This activity is significantly weaker than the unsubstituted analog (Compound 24: IC50 = 0.43 μM, representing a ~16-fold loss of potency), yet substantially more potent than the 6-CF3 analog (Compound 26: IC50 = 7.2 μM) [1]. The 6-Cl analog (Compound 25: IC50 = 1.55 μM) was approximately 4.4-fold more potent than the 6-CH3 compound. This demonstrates that the 6-methyl substitution confers a specific, intermediate inhibitory profile distinct from both unsubstituted and halogenated analogs. While CAS 897465-99-5 was not directly tested in this assay, it shares the identical 6-methylbenzothiazole core with Compound 27, and its unique 3-fluorobenzoyl-piperazine substitution pattern represents a departure from the ethylsulfonyl-benzamide moiety used in that study, predicting a distinct NAAA interaction profile [1].
| Evidence Dimension | hNAAA inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Compound 27 (6-CH3 benzothiazole analog): IC50 = 6.87 μM |
| Comparator Or Baseline | Compound 24 (6-H): IC50 = 0.43 μM; Compound 25 (6-Cl): IC50 = 1.55 μM; Compound 26 (6-CF3): IC50 = 7.2 μM |
| Quantified Difference | 6-CH3 is ~16-fold less potent than 6-H; ~4.4-fold less potent than 6-Cl; equipotent to 6-CF3 |
| Conditions | Recombinant human NAAA enzyme inhibition assay; values are mean ± SEM of triplicate determinations [1] |
Why This Matters
The 6-methyl group defines a distinct potency window in NAAA inhibition that guides target-specific screening strategies; researchers studying NAAA-related pathways (neuroinflammation, multiple sclerosis) should select this compound over 6-halogen analogs when intermediate NAAA modulation is desired.
- [1] Migliore M, et al. Second-Generation Non-Covalent NAAA Inhibitors are Protective in a Model of Multiple Sclerosis. Angew Chem Int Ed Engl. 2016;55(37):11193-11197. Table 3. View Source
